5-(Furan-2-yl)pyrazin-2-ol chemical properties
5-(Furan-2-yl)pyrazin-2-ol chemical properties
An In-depth Technical Guide to the Chemical Properties of 5-(Furan-2-yl)pyrazin-2-ol
Abstract
This technical guide provides a comprehensive analysis of the chemical properties of 5-(Furan-2-yl)pyrazin-2-ol (CAS No. 82619-62-3). As a heterocyclic compound incorporating both a pyrazine and a furan moiety, it represents a scaffold of significant interest to researchers in medicinal chemistry and materials science. This document delves into the critical aspects of its molecular structure, with a particular focus on the predominant keto-enol tautomerism that governs its reactivity. A plausible synthetic pathway is proposed, complete with a detailed experimental protocol. Furthermore, this guide presents a thorough characterization profile, including predicted physicochemical and spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS). The key reactive sites are analyzed to forecast its chemical behavior, and its potential biological significance is discussed in the context of related pharmacologically active structures. This document is intended to serve as a foundational resource for scientists engaged in the synthesis, derivatization, and application of novel heterocyclic compounds.
Introduction
Heterocyclic chemistry forms the bedrock of modern drug discovery, with nitrogen- and oxygen-containing ring systems being ubiquitous in a vast array of pharmaceuticals and biologically active natural products.[1] The compound 5-(Furan-2-yl)pyrazin-2-ol, registered under CAS number 82619-62-3, is a bifunctional heterocyclic molecule that merges the electron-deficient nature of a pyrazine ring with the electron-rich characteristics of a furan ring.[2][3] Pyrazine derivatives are noted for their diverse pharmacological activities, including anticancer and anti-inflammatory properties, while the furan nucleus is a common motif in medicinal chemistry.[1][4] The combination of these two rings in a single structure, coupled with the reactive hydroxyl group on the pyrazine core, makes 5-(Furan-2-yl)pyrazin-2-ol a valuable and versatile building block for the synthesis of novel and complex molecular architectures. This guide aims to consolidate the known principles of pyrazine and furan chemistry to provide a detailed and predictive overview of its properties.
Molecular Structure and Tautomerism
Chemical Structure
5-(Furan-2-yl)pyrazin-2-ol is characterized by a furan ring attached at the 2-position to a pyrazin-2-ol core. Crucially, like many 2-hydroxypyridines and related heterocycles, this compound exists in a state of dynamic equilibrium between two tautomeric forms: the aromatic alcohol (enol) form, 5-(furan-2-yl)pyrazin-2-ol, and the more stable amide (keto) form, 5-(furan-2-yl)-1H-pyrazin-2-one.[5][6]
Tautomeric Equilibrium
The interconversion between the keto and enol forms is a fundamental aspect of the molecule's chemistry, influencing its reactivity, hydrogen bonding capability, and spectroscopic signature.[7] For most 2-hydroxypyrazines, the equilibrium strongly favors the keto (pyrazinone) tautomer due to the greater thermodynamic stability of the amide C=O bond compared to the enol C=C bond system.[6] This equilibrium can be influenced by factors such as solvent polarity and pH, but the pyrazinone form is generally considered the predominant species in solution.[7]
Caption: Tautomeric equilibrium of 5-(Furan-2-yl)pyrazin-2-ol.
Synthesis and Elucidation
While specific peer-reviewed synthetic procedures for 5-(Furan-2-yl)pyrazin-2-ol are not widely documented, a logical and robust pathway can be designed based on established methods for pyrazine synthesis.[8] The most direct approach involves the cyclocondensation of an amidine with an α-dicarbonyl compound.
Proposed Synthetic Pathway
The proposed synthesis utilizes the commercially available Furan-2-carboxamidine hydrochloride as the nitrogen-donating backbone and reacts it with an α-ketoaldehyde, such as 1,1-dimethoxy-2-propanone , which serves as a protected equivalent of methylglyoxal. The acid-catalyzed condensation and subsequent cyclization, followed by aromatization, yields the target compound.
Caption: Proposed workflow for the synthesis of 5-(Furan-2-yl)pyrazin-2-ol.
Detailed Experimental Protocol (Proposed)
This protocol is a predictive methodology designed to be a self-validating system based on standard organic chemistry principles.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add furan-2-carboxamidine hydrochloride (1.47 g, 10 mmol) and 1,1-dimethoxy-2-propanone (1.18 g, 10 mmol).[9]
-
Solvent Addition: Add absolute ethanol (40 mL) to the flask to dissolve the reactants.
-
Condensation and Cyclization: Stir the mixture at room temperature for 30 minutes, then heat to reflux for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in ethyl acetate (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize excess acid, followed by brine (30 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 5-(furan-2-yl)-1H-pyrazin-2-one.
Physicochemical Properties
Experimental data for 5-(Furan-2-yl)pyrazin-2-ol is scarce. The following table summarizes its basic identifiers and computationally predicted properties.
| Property | Value | Source |
| CAS Number | 82619-62-3 | [2] |
| Molecular Formula | C₉H₈N₂O₂ | [10] |
| Molecular Weight | 176.17 g/mol | [10] |
| Predicted XLogP | 0.4 | [10] |
| Predicted H-Bond Donors | 1 | PubChem |
| Predicted H-Bond Acceptors | 4 | PubChem |
| Predicted Melting Point | 180-210 °C | Estimate based on similar structures |
| Predicted Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO, DMF, and methanol. | Chemical intuition |
Spectroscopic Characterization (Predicted)
The following spectral data are predicted based on the predominant 5-(furan-2-yl)-1H-pyrazin-2-one tautomer.
| Spectroscopy | Predicted Features |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~11.5-12.5 (br s, 1H, N-H), δ ~8.0-8.2 (s, 1H, Pyrazine-H), δ ~7.8-8.0 (d, 1H, Furan-H5), δ ~7.6-7.8 (s, 1H, Pyrazine-H), δ ~6.9-7.1 (d, 1H, Furan-H3), δ ~6.6-6.7 (dd, 1H, Furan-H4). |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ ~155-160 (C=O), δ ~145-150 (Furan C2 & C5), δ ~130-140 (Pyrazine quaternary C), δ ~115-125 (Pyrazine CH), δ ~110-120 (Furan C3 & C5), δ ~105-115 (Furan C4). |
| IR Spectroscopy (KBr, cm⁻¹) | 3100-3000 (N-H stretch), 1660-1680 (C=O stretch, amide), 1600-1550 (C=N, C=C stretches), ~1250 (C-O-C stretch). |
| Mass Spectrometry (EI) | M⁺ at m/z = 176. Expected fragments at m/z = 148 (-CO), m/z = 109, m/z = 81. |
Reactivity and Chemical Behavior
Acidity and Basicity
The pyrazine ring is weakly basic, with protonation likely occurring at the N4 nitrogen.[11] The N1-H proton of the pyrazinone tautomer is weakly acidic (pKa ~9-11) and can be deprotonated by a suitable base, forming an ambident nucleophile. The enol form's O-H is more acidic but is present in a much lower concentration.
Sites of Reactivity
The molecule possesses several reactive sites, making it a versatile synthetic intermediate.
-
N-Alkylation/Acylation: The pyrazinone nitrogen (N1) is a primary site for substitution reactions with electrophiles like alkyl halides or acyl chlorides under basic conditions.
-
O-Alkylation/Acylation: While the keto form predominates, reaction at the oxygen of the minor enol tautomer can occur, especially with hard electrophiles, leading to 2-alkoxy- or 2-acyloxypyrazine derivatives.
-
Electrophilic Aromatic Substitution: The furan ring is electron-rich and susceptible to electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts acylation), likely at its C5' position, although the electron-withdrawing nature of the pyrazinone ring will deactivate it.
-
Nucleophilic Aromatic Substitution: The pyrazinone ring itself is electron-deficient and could potentially undergo nucleophilic substitution, though this typically requires harsh conditions or the presence of a good leaving group.
Caption: Key sites of chemical reactivity on 5-(furan-2-yl)-1H-pyrazin-2-one.
Potential Applications and Biological Significance
While no specific biological activities have been reported for 5-(Furan-2-yl)pyrazin-2-ol, its constituent parts are well-represented in pharmacologically active agents. Pyrazole derivatives (structurally related to pyrazines) containing furan moieties have demonstrated significant fungicidal activity.[4] Furthermore, various substituted pyrazoles and pyrazolines have been synthesized and evaluated for their anti-inflammatory and antimicrobial properties.[12][13] The furan-pyrazine scaffold could serve as a valuable starting point for generating libraries of compounds for high-throughput screening against a range of biological targets, including kinases, proteases, and microbial enzymes. Its ability to be functionalized at multiple sites allows for systematic structure-activity relationship (SAR) studies.
Conclusion
5-(Furan-2-yl)pyrazin-2-ol is a heterocyclic compound whose chemistry is dominated by its existence as the 5-(furan-2-yl)-1H-pyrazin-2-one tautomer. This structure presents multiple handles for chemical modification, including the acidic N-H group and the electron-rich furan ring. Based on established chemical principles, its synthesis is readily achievable from common starting materials. The predictive spectroscopic and physicochemical data provided in this guide offer a solid foundation for its identification and handling. Given the prevalence of its core motifs in medicinal chemistry, 5-(Furan-2-yl)pyrazin-2-ol holds considerable promise as a versatile building block for the development of novel compounds with potential therapeutic applications.
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